![molecular formula C6H7NO3 B082512 3-乙基异噁唑-5-羧酸 CAS No. 14633-21-7](/img/structure/B82512.png)
3-乙基异噁唑-5-羧酸
描述
3-Ethylisoxazole-5-carboxylic acid is a chemical compound with the molecular formula C6H7NO3 . It has a molecular weight of 141.13 and is typically in solid form . The IUPAC name for this compound is 3-ethyl-5-isoxazolecarboxylic acid .
Molecular Structure Analysis
The molecular structure of 3-Ethylisoxazole-5-carboxylic acid consists of an isoxazole ring, which is a five-membered ring with two nonadjacent heteroatoms, one of which is nitrogen and the other oxygen . The compound also contains an ethyl group and a carboxylic acid group .Chemical Reactions Analysis
While specific chemical reactions involving 3-Ethylisoxazole-5-carboxylic acid are not available, isoxazole derivatives are known to be involved in various chemical reactions. For instance, they can act as regulators of immune functions .Physical And Chemical Properties Analysis
3-Ethylisoxazole-5-carboxylic acid is a solid at room temperature . It has a molecular weight of 141.13 . The InChI code for this compound is 1S/C6H7NO3/c1-2-4-3-5 (6 (8)9)10-7-4/h3H,2H2,1H3, (H,8,9) .科学研究应用
免疫调节剂:与3-乙基异噁唑-5-羧酸相关的5-氨基-3-甲基异噁唑-4-羧酸乙酯已被研究其在去氨基化过程中表现出的异常行为,导致产生具有免疫调节剂潜力的化合物 (Ryng & Szostak, 2009)。
仿生合成:致力于α-环毒霉素酸的仿生合成涉及合成5-取代异噁唑-4-羧酸酯,表明这些化合物在复杂有机合成中的潜力 (Moorthie, McGarrigle, Stenson, & Aggarwal, 2007)。
杂环化合物合成:像3-乙基异噁唑-5-羧酸这样的异噁唑在合成药物、除草剂和农药中使用的杂环化合物中起着关键作用。它们是合成药理活性化合物的关键中间体 (Vitale & Scilimati, 2013)。
抗结核活性:某些异噁唑羧酸酯表现出显著的抗结核活性,突显了它们在开发新的抗结核药物中的潜力 (Mao et al., 2010)。
重排研究:与3-乙基异噁唑-5-羧酸相关的异噁唑-3-羧酸氨基氧化物表现出有趣的化学行为,如重排生成氨基呋喃,表明它们在有机化学中的重要性 (Andrianov, Semenikhina, & Eremeev, 1991)。
肽合成:羧酸酯与3-未取代异噁唑盐反应,这些盐可能包括3-乙基异噁唑-5-羧酸的衍生物,在肽合成中很有用 (Woodward, Olofson, & Mayer, 1966)。
免疫活性:一些5-氨基-3-甲基异噁唑-4-羧酸的衍生物显示出不同的免疫活性,表明在开发免疫调节药物方面具有潜力 (Ryng等,1999)。
互变异构研究:对包括异噁唑在内的杂环芳香化合物的互变异构研究有助于理解这类化合物的化学行为 (Boulton & Katritzky,1961)。
属性
IUPAC Name |
3-ethyl-1,2-oxazole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-2-4-3-5(6(8)9)10-7-4/h3H,2H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBIWWYTGXQXSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40424448 | |
Record name | 3-ethylisoxazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40424448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethylisoxazole-5-carboxylic acid | |
CAS RN |
14633-21-7 | |
Record name | 3-ethylisoxazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40424448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-ethyl-1,2-oxazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。